molecular formula C10H9Br2FO2 B14056491 1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one

1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14056491
M. Wt: 339.98 g/mol
InChI Key: FCFKUFZLEQSPTM-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Br2FO2 It is a brominated derivative of propanone, featuring a fluoromethoxy group attached to the phenyl ring

Preparation Methods

The synthesis of 1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method includes the reaction of 2-bromo-5-(fluoromethoxy)benzene with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, Grignard reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the fluoromethoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure .

Comparison with Similar Compounds

1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one can be compared with other brominated propanone derivatives, such as:

The presence of the fluoromethoxy group in this compound imparts unique chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9Br2FO2

Molecular Weight

339.98 g/mol

IUPAC Name

1-bromo-1-[2-bromo-5-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9Br2FO2/c1-6(14)10(12)8-4-7(15-5-13)2-3-9(8)11/h2-4,10H,5H2,1H3

InChI Key

FCFKUFZLEQSPTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OCF)Br)Br

Origin of Product

United States

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